
3-(Tetrahydrofuran-3-yloxy)benzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Tetrahydrofuran-3-yloxy)benzoyl chloride is an organic compound that features a benzoyl chloride group attached to a tetrahydrofuran ring via an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-(Tetrahydrofuran-3-yloxy)benzoyl chloride typically involves the reaction of 3-hydroxybenzoyl chloride with tetrahydrofuran under specific conditions. One common method is the Schotten-Baumann reaction, which involves the acylation of alcohols and amines by acyl halides in the presence of an aqueous alkaline solution . The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(Tetrahydrofuran-3-yloxy)benzoyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The benzoyl chloride group can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: In the presence of water, the benzoyl chloride group can hydrolyze to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide, while hydrolysis would produce the corresponding carboxylic acid.
Scientific Research Applications
3-(Tetrahydrofuran-3-yloxy)benzoyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of new drugs and active pharmaceutical ingredients.
Polymer Chemistry: It serves as a building block for the synthesis of specialized polymers with unique properties.
Material Science: The compound is used in the development of advanced materials with specific chemical and physical characteristics.
Mechanism of Action
The mechanism of action of 3-(Tetrahydrofuran-3-yloxy)benzoyl chloride involves its reactivity as an acylating agent. The benzoyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is exploited in organic synthesis to introduce benzoyl groups into target molecules.
Comparison with Similar Compounds
Similar Compounds
Benzoyl Chloride: A simpler compound with similar reactivity but without the tetrahydrofuran ring.
3-(Tetrahydrofuran-2-yloxy)benzoyl Chloride: A structural isomer with the ether linkage at a different position on the tetrahydrofuran ring.
Phenylacetyl Chloride: Another acyl chloride with a different aromatic ring structure.
Uniqueness
3-(Tetrahydrofuran-3-yloxy)benzoyl chloride is unique due to the presence of the tetrahydrofuran ring, which imparts specific steric and electronic properties. This makes it a valuable intermediate in the synthesis of compounds that require precise control over their chemical structure and reactivity.
Properties
Molecular Formula |
C11H11ClO3 |
|---|---|
Molecular Weight |
226.65 g/mol |
IUPAC Name |
3-(oxolan-3-yloxy)benzoyl chloride |
InChI |
InChI=1S/C11H11ClO3/c12-11(13)8-2-1-3-9(6-8)15-10-4-5-14-7-10/h1-3,6,10H,4-5,7H2 |
InChI Key |
NTLSSNFFFNVAGP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1OC2=CC=CC(=C2)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(7-Chlorodibenzo[b,d]furan-1-yl)-4,6-diphenyl-1,3,5-triaizine](/img/structure/B14811402.png)

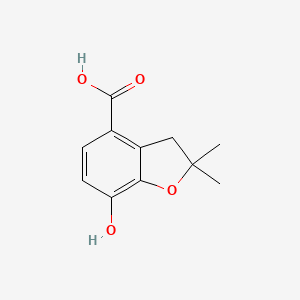

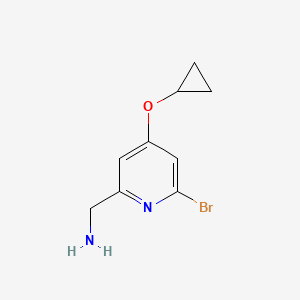

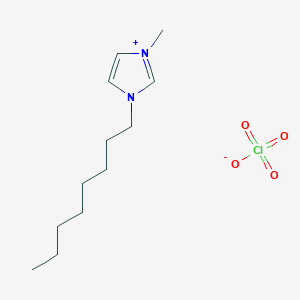

![(4Z)-4-[2-(3-chloro-4-methylphenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14811455.png)
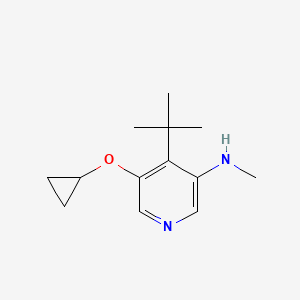
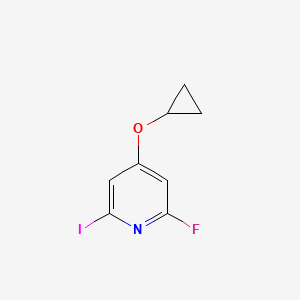
![N-[4-({2-[(3-bromo-4-tert-butylphenyl)carbonyl]hydrazinyl}carbonyl)phenyl]-3-methylbutanamide](/img/structure/B14811487.png)


